5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
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Overview
Description
The compound is a derivative of oxazole, which is a five-membered ring containing an oxygen atom and a nitrogen atom . The “3,4-Dimethoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with two methoxy groups (-O-CH3) attached at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure would likely consist of an oxazole ring attached to a phenyl ring with two methoxy groups. The “carboxylic acid” part indicates the presence of a -COOH group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, oxazoles are known to participate in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, the presence of the oxazole ring might contribute to the compound’s stability, while the carboxylic acid group could make it acidic .Scientific Research Applications
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Synthesis and Evaluation of Activity Against Drug-Resistant Cell Lines
- Field : Medicinal Chemistry
- Application Summary : A compound similar to the one you mentioned, (E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline, was synthesized and evaluated for its potential interaction with DNA as well as its cytotoxicity against resistant and non-resistant tumor cells .
- Results : Both DNA thermal denaturation and DNA viscosity measurements revealed that a significant intercalation binding takes place upon treatment of the DNA with the synthesized pyrazoline, causing an increase in melting temperature by 3.53 ± 0.11 °C and considerable DNA lengthening and viscosity increase .
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Diastereoselective Synthesis of Tetrahydroisoquinoline Derivatives
- Field : Organic Chemistry
- Application Summary : A diastereomeric morpholinone derivative was synthesized and further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
- Method of Application : The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
- Results : The synthesis led to the tetrahydroisoquinoline core, a structure found in many natural products and synthetic compounds exhibiting a broad range of biological activities .
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Corrosion Inhibition of Mild Steel in Acidic Media
- Field : Materials Science
- Application Summary : A compound, N-[(3,4-Dimethoxyphenyl)Methyleneamino]-4-Hydroxy-Benzamide (DMHB), was investigated for its potential as a corrosion inhibitor for mild steel in acidic media .
- Method of Application : The corrosion behaviour of mild steel was studied in 0.5 M H2SO4 and 0.5 M HCl, in the temperature range (303–323 K) without and with the inhibitor DMHB, using Potentiodynamic polarization and Electrochemical impedance spectroscopy (EIS) techniques .
- Results : The inhibition efficiency increased with the increase in DMHB concentration and showed a maximum inhibition efficiency of 86% in 0.5 M H2SO4 and 81% in 0.5 M HCl, respectively, at a concentration of 3×10⁻³ M at 303 K .
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Synthesis of Isochromanone
- Field : Organic Chemistry
- Application Summary : 3,4-Dimethoxyphenylacetic acid reacts with formaldehyde in the presence of acid to give an isochromanone .
- Method of Application : The reaction involves the formation of a complex between the acid and formaldehyde, followed by cyclization to form the isochromanone .
- Results : The product, isochromanone, is a useful intermediate in organic synthesis .
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Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application Summary : The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Method of Application : The process involves the use of different classes of boron reagents for the coupling .
- Results : The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
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Detection of DMPEA in Urine
- Field : Biochemistry
- Application Summary : A quantitative method for the detection of DMPEA (a compound similar to the one you mentioned) in urine was developed .
- Method of Application : The method is based on the fluorometric determination of DMPEA in the form of its phosphopyridoxyl derivative .
- Results : The limit of detection is 2 micrograms DMPEA per 1 gram creatinine .
Safety And Hazards
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-16-8-4-3-7(5-9(8)17-2)11-10(12(14)15)13-6-18-11/h3-6H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWIKEPCGCDJQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=CO2)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649265 |
Source
|
Record name | 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid | |
CAS RN |
89205-08-3 |
Source
|
Record name | 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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